molecular formula C17H13ClO3 B2919406 3-(2-Chlorophenyl)-7-ethoxychromen-2-one CAS No. 263365-26-0

3-(2-Chlorophenyl)-7-ethoxychromen-2-one

Cat. No. B2919406
CAS RN: 263365-26-0
M. Wt: 300.74
InChI Key: GIFPGRLKDGPYAR-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on the compound’s appearance or any notable physical characteristics .


Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Anticonvulsant Activity

Compounds related to 3-(2-Chlorophenyl)-7-ethoxychromen-2-one have been studied for their potential as anticonvulsant agents. These compounds have shown promising results in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures . The efficacy of these compounds can be attributed to their interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are crucial in the propagation of epileptic seizures .

Antinociceptive Properties

The same class of compounds has also been evaluated for their antinociceptive—or pain-relieving—properties. This is particularly relevant in the context of neuropathic pain management, where traditional painkillers may not be effective . The compounds’ ability to modulate pain perception makes them valuable for research into new pain management therapies .

Anti-inflammatory Potential

Chalcone derivatives, which share a similar structure to 3-(2-Chlorophenyl)-7-ethoxychromen-2-one , have been identified as potent anti-inflammatory agents. They have been found to be more effective than reference drugs like indomethacin and ibuprofen in certain studies . This suggests potential applications in the treatment of chronic inflammatory diseases.

Hepatoprotective Activity

The hepatotoxicity studies of these compounds have shown no significant cytotoxic effects, indicating a potential for hepatoprotective applications. This could be beneficial in developing treatments for liver diseases where oxidative stress and inflammation play a role .

Interaction with GABA A and TRPV1 Receptors

The affinity of these compounds for GABA A and TRPV1 receptors has been determined, suggesting a role in modulating neurotransmitter release and pain perception. This could lead to applications in anxiety disorders and pain syndromes .

Voltage-Gated Sodium and Calcium Channel Modulation

The interaction with voltage-gated sodium and calcium channels suggests that these compounds could be used to study the electrical activity of cells, particularly in the nervous system. This could have implications for research into epilepsy and other neurological disorders .

Analgesic Agent Development

The antinociceptive activity of these compounds, combined with their low toxicity, makes them ideal candidates for the development of new analgesic drugs. Their unique mechanism of action could provide an alternative to opioids and other pain medications with high abuse potential .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(2-chlorophenyl)-7-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-2-20-12-8-7-11-9-14(17(19)21-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFPGRLKDGPYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346058
Record name 3-(2'-Chlorophenyl)-7-ethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-7-ethoxychromen-2-one

CAS RN

263365-26-0
Record name 3-(2'-Chlorophenyl)-7-ethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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